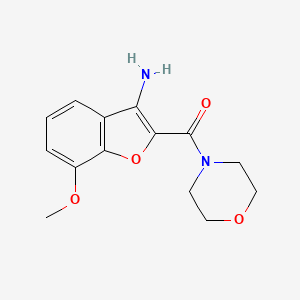

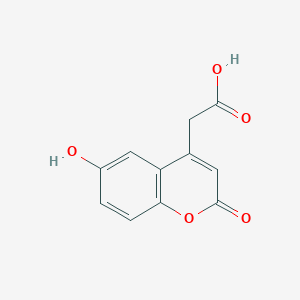

2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid” is a carboxy-derivative used as a substrate for the galactocerebrosidase (GALC) enzyme . It’s a type of coumarin, a class of compounds that have been reported to exert notably antimicrobial and other biological activities .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, a related compound was prepared from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and 100% hydrazine hydrate . The product was separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H8O5/c12-7-1-2-9-8(5-7)6(3-10(13)14)4-11(15)16-9/h1-2,4-5,12H,3H2,(H,13,14) . This indicates the presence of various functional groups in the molecule, including hydroxyl, carbonyl, and carboxyl groups .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, cyclo-condensation of the compound with pentane-2,4-dione gave a derivative . It also reacted with carbon disulfide and potassium isothiocyanate to give other derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 273-275°C . Its IR spectrum shows peaks at various frequencies, indicating the presence of different functional groups . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

- Application : Its antioxidant properties make it valuable for scavenging free radicals, protecting cells from oxidative stress, and potentially preventing diseases associated with oxidative damage .

- Application : Coumarins with intramolecular charge transfer properties have been explored as fluorescence sensors. Investigate whether this compound exhibits similar behavior .

Antioxidant Activity

Fluorescence Sensors

Future Directions

Mechanism of Action

Target of Action

Many coumarin-based derivatives, which include this compound, are known to have a wide range of biological targets due to their diverse pharmacological applications .

Mode of Action

Coumarin-based derivatives are known for their remarkable biological properties, including anticancer, anticonvulsant, antimicrobial, and antiviral activities .

Biochemical Pathways

Coumarin-based derivatives are known to interact with multiple biochemical pathways due to their diverse biological activities .

Result of Action

Coumarin-based derivatives are known for their diverse biological effects, including anticancer, anticonvulsant, antimicrobial, and antiviral activities .

properties

IUPAC Name |

2-(6-hydroxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-7-1-2-9-8(5-7)6(3-10(13)14)4-11(15)16-9/h1-2,4-5,12H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHNQOMHFVJCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)O2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)

![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)